molecular formula C17H17N3O4 B11946338 2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 357267-62-0

2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B11946338
CAS No.: 357267-62-0
M. Wt: 327.33 g/mol
InChI Key: NNEDSSGHIKUEBI-WOJGMQOQSA-N
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Description

2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the intermediate 2-(2-methoxybenzylidene)hydrazine. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis and for protecting amine groups.

    2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: A low molecular weight fluorescent material used in organic light-emitting diodes (OLEDs).

Uniqueness

2-(2-(2-Methoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of methoxybenzylidene and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

357267-62-0

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H17N3O4/c1-23-14-9-7-13(8-10-14)19-16(21)17(22)20-18-11-12-5-3-4-6-15(12)24-2/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

NNEDSSGHIKUEBI-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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